
4-cyclopropyl-N-phenylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyprodinil is a systemic, broad-spectrum fungicide belonging to the anilinopyrimidine group of chemicals. It is primarily used to control a range of fungal diseases in various crops, including cereals, grapes, pome fruit, stone fruit, strawberries, vegetables, field crops, and ornamentals . Cyprodinil is known for its low solubility, moderate persistence in soils, and volatility .
Preparation Methods
Cyprodinil is synthesized through a series of chemical reactions involving the formation of the pyrimidine ring and subsequent functionalization. The synthetic route typically involves the reaction of 4-cyclopropyl-6-methyl-pyrimidin-2-amine with phenyl isocyanate to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
Cyprodinil undergoes various chemical reactions, including:
Hydroxylation: The phenyl and pyrimidine rings, as well as the methyl group, can be hydroxylated.
Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfate.
Photodegradation: Cyprodinil is rapidly degraded in water when exposed to UV light, with a half-life of approximately 13.5 days.
Common reagents used in these reactions include methanol, water, hydrochloric acid, and ammonia solutions . The major products formed from these reactions are hydroxylated and conjugated metabolites .
Scientific Research Applications
Cyprodinil has a wide range of scientific research applications, including:
Mechanism of Action
Cyprodinil exerts its effects by inhibiting the biosynthesis of methionine, an essential amino acid for fungal growth . It targets the cgs gene, which is involved in methionine biosynthesis, and inhibits the secretion of hydrolytic enzymes . This disruption in methionine biosynthesis leads to the inhibition of fungal growth and development .
Comparison with Similar Compounds
Cyprodinil is often compared with other anilinopyrimidine fungicides such as pyrimethanil and mepanipyrim . While all three compounds share a similar mode of action, cyprodinil is unique in its specific molecular structure and its effectiveness against a broader range of fungal pathogens . Other similar compounds include:
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action but different molecular structure.
Mepanipyrim: Also an anilinopyrimidine fungicide, used primarily for controlling Botrytis and Venturia.
Cyprodinil’s uniqueness lies in its broad-spectrum activity and its ability to control a wide range of fungal diseases in various crops .
Properties
Molecular Formula |
C13H13N3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-cyclopropyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C13H13N3/c1-2-4-11(5-3-1)15-13-14-9-8-12(16-13)10-6-7-10/h1-5,8-10H,6-7H2,(H,14,15,16) |
InChI Key |
JHNOAAZFIOGLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


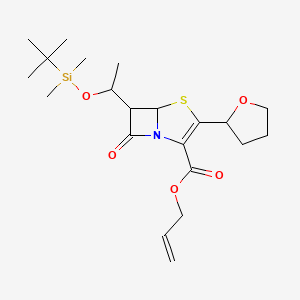
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B13401655.png)
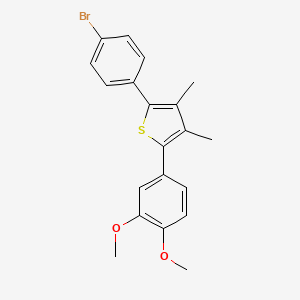
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
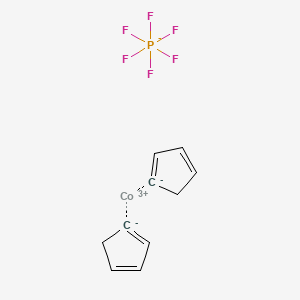
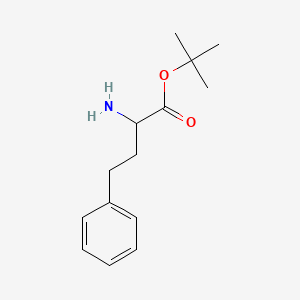
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
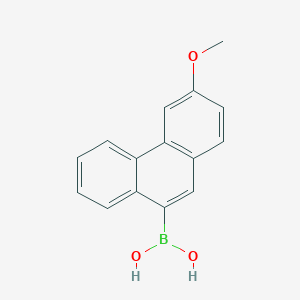
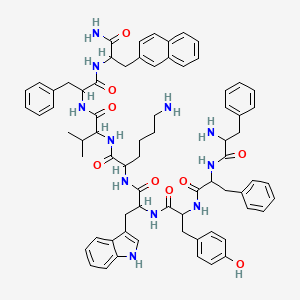
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

